N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine
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Overview
Description
N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a furan ring, a triazole ring, and a phthalazine moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine typically involves the condensation of furan-2-carbaldehyde with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of hydrazine hydrate and ethanol as solvents, followed by refluxing at elevated temperatures . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the triazole ring.
Substitution: Various substituted furan and triazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those related to cell proliferation, inflammation, and viral replication.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
- N-(furan-2-ylmethyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Uniqueness
N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine is unique due to its specific combination of furan, triazole, and phthalazine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C14H11N5O |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C14H11N5O/c1-2-6-12-11(5-1)13(15-8-10-4-3-7-20-10)18-19-9-16-17-14(12)19/h1-7,9H,8H2,(H,15,18) |
InChI Key |
CBVNZTLZSAQXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NCC4=CC=CO4 |
Origin of Product |
United States |
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